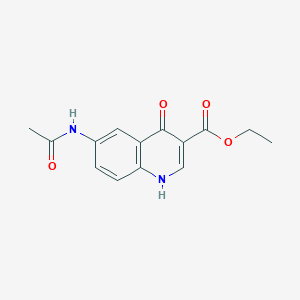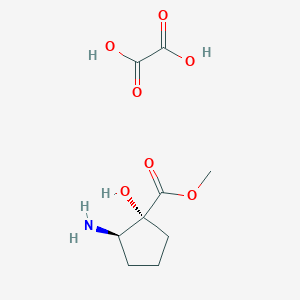![molecular formula C12H20N2O2 B2750389 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol CAS No. 1599620-98-0](/img/structure/B2750389.png)
2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol is a synthetic organic compound that features a cyclohexanol core substituted with a methyl group and a 5-methyl-1,2-oxazol-3-ylmethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol typically involves multiple steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, 5-methyl-1,2-oxazole can be prepared by reacting 2-bromo-3-pentanone with formamide under acidic conditions.
-
Alkylation: : The next step involves the alkylation of the oxazole ring. This can be achieved by reacting 5-methyl-1,2-oxazole with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
-
Amination: : The alkylated oxazole is then subjected to a nucleophilic substitution reaction with an amine, such as methylamine, to introduce the amino group.
-
Cyclohexanol Derivative Formation: : The final step involves the reaction of the amino-substituted oxazole with cyclohexanone in the presence of a reducing agent like sodium borohydride to form the desired cyclohexanol derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The hydroxyl group in the cyclohexanol moiety can undergo oxidation to form a ketone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
-
Reduction: : The oxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon to yield the corresponding saturated heterocycle.
-
Substitution: : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. For example, reacting with acyl chlorides can form amides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexanone.
Reduction: Formation of 2-{Methyl[(5-methyl-1,2-oxazolidin-3-yl)methyl]amino}cyclohexan-1-ol.
Substitution: Formation of various amides depending on the acyl chloride used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of oxazole-containing molecules with biological targets. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.
Medicine
Medicinally, this compound has potential applications as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents for conditions such as inflammation, infection, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and functional groups allow for the creation of materials with tailored characteristics.
Wirkmechanismus
The mechanism of action of 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexanone: Similar structure but with a ketone instead of a hydroxyl group.
2-{Methyl[(5-methyl-1,2-oxazolidin-3-yl)methyl]amino}cyclohexan-1-ol: Reduced form of the oxazole ring.
2-{Methyl[(5-methyl-1,2-thiazol-3-yl)methyl]amino}cyclohexan-1-ol: Thiazole ring instead of oxazole.
Uniqueness
The uniqueness of 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol lies in its combination of a cyclohexanol core with an oxazole ring, providing a distinct set of chemical and biological properties
Eigenschaften
IUPAC Name |
2-[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9-7-10(13-16-9)8-14(2)11-5-3-4-6-12(11)15/h7,11-12,15H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFXKCVIWUDEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2750307.png)






![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2750316.png)



![N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2750325.png)
![1-(cyclopropanesulfonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2750327.png)
![5-ethyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2750329.png)
